molecular formula C20H23F3N4O7S2 B14104119 S-((methoxycarbonyl)thio)-N-(2-(3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)acetyl)-L-cysteinyl-D-valine

S-((methoxycarbonyl)thio)-N-(2-(3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenoxy)acetyl)-L-cysteinyl-D-valine

Cat. No.: B14104119
M. Wt: 552.5 g/mol
InChI Key: VLWRQHUSMOIPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom, making it highly reactive and useful in photolabeling studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine involves multiple steps, starting with the preparation of the diazirine ring. The diazirine ring can be synthesized through the reaction of trifluoromethyl ketone with hydrazine, followed by oxidation. The phenoxyacetyl group is then introduced through a nucleophilic substitution reaction with phenol. The final step involves coupling the diazirine-containing phenoxyacetyl intermediate with S-methyloxycarbonylsulfenylcysteinyl-valine using peptide coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for the diazirine synthesis and automated peptide synthesizers for the final coupling step. Reaction conditions such as temperature, solvent, and pH would be carefully controlled to ensure high purity and consistency of the final product .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for this compound involves the generation of a carbene intermediate upon UV light-induced photolysis of the diazirine ring. This highly reactive carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. This property makes it a valuable tool for studying molecular interactions and identifying binding sites in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(3-Trifluoromethyl-3H-diazirin-3-yl)phenoxy)acetyl-S-methyloxycarbonylsulfenylcysteinyl-valine is unique due to its combination of a diazirine ring with a phenoxyacetyl group and a peptide moiety. This structure allows for versatile applications in both chemical and biological research, making it a valuable tool for studying complex molecular interactions .

Properties

IUPAC Name

2-[[3-(methoxycarbonyldisulfanyl)-2-[[2-[3-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]acetyl]amino]propanoyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O7S2/c1-10(2)15(17(30)31)25-16(29)13(9-35-36-18(32)33-3)24-14(28)8-34-12-6-4-5-11(7-12)19(26-27-19)20(21,22)23/h4-7,10,13,15H,8-9H2,1-3H3,(H,24,28)(H,25,29)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWRQHUSMOIPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CSSC(=O)OC)NC(=O)COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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